1-p-Tolylpyrazole-4-boronic acid

Descripción general

Descripción

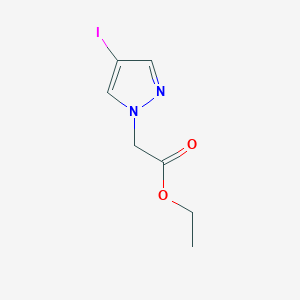

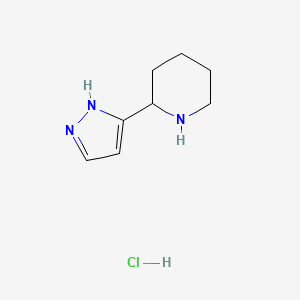

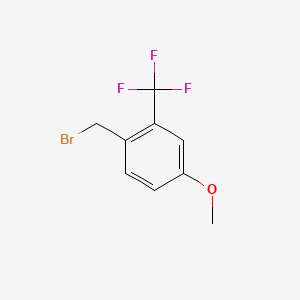

1-p-Tolylpyrazole-4-boronic acid is a chemical compound with the molecular formula C10H11BN2O2 and a molecular weight of 202.02 . It is used for proteomics research .

Molecular Structure Analysis

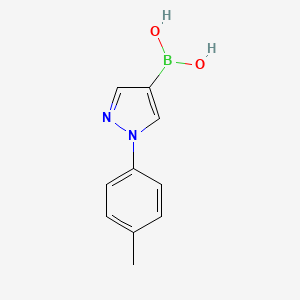

The molecular structure of 1-p-Tolylpyrazole-4-boronic acid consists of a pyrazole ring attached to a boronic acid group and a tolyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

1-p-Tolylpyrazole-4-boronic acid has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación

Sensing Applications

- Field : Analytical Chemistry

- Application Summary : Boronic acids, including 1-p-Tolylpyrazole-4-boronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Biomedical Applications

- Field : Biomedical Research

- Application Summary : Self-healing boronate ester hydrogels have mainly been studied for application in biomedical fields .

- Methods of Application : The chemistry of boronic acid/ester pH tuning is used to control the association and dissociation of boronic acid/ester .

- Results or Outcomes : These hydrogels are still receiving considerable research attention .

Antileishmanial and Antimalarial Applications

- Field : Pharmacology

- Application Summary : Pyrazole-bearing compounds, including 1-p-Tolylpyrazole-4-boronic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Self-Healing Polymers and Hydrogels

- Field : Materials Science

- Application Summary : Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics .

- Methods of Application : The chemistry of boronic acid/ester pH tuning is used to control the association and dissociation of boronic acid/ester .

- Results or Outcomes : The self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

Catalytic Protodeboronation

- Field : Organic Chemistry

- Application Summary : Protodeboronation of pinacol boronic esters, including 1-p-Tolylpyrazole-4-boronic acid, is a valuable process in organic synthesis . This process is used for the formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application : The protodeboronation is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .

- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(4-methylphenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRHNWJXQJCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674344 | |

| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-p-Tolylpyrazole-4-boronic acid | |

CAS RN |

1072945-92-6 | |

| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)

![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)

![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)

![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)